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molecular formula C14H21N3O2 B2459786 Tert-butyl 4-(pyridin-3-YL)piperazine-1-carboxylate CAS No. 223797-47-5

Tert-butyl 4-(pyridin-3-YL)piperazine-1-carboxylate

Cat. No. B2459786
M. Wt: 263.341
InChI Key: LZHMIBDVBBRGDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08022205B2

Procedure details

A toluene solution (6 ml) of 3-bromopyridine (300 mg, 1.89 mmol), piperazine-1-carboxylic acid tert-butyl ester (389 mg, 2.09 mmol), tris(dibenzylideneacetone)dipalladium (43.4 mg, 0.0474 mmol), Xantphos (54.9 mg, 0.0949 mmol) and potassium tert butoxide (469 mg, 4.18 mmol) was degassed under ultrasonic irradiation, and stirred at 80° C. for 17 hours under a nitrogen atmosphere. After the reaction mixture was cooled to room temperature, water (20 ml) was added, followed by extraction twice with dichloromethane (20 ml). The organic layer was dried over sodium sulfate, followed by concentration under reduced pressure, and the residue was purified by silica gel column chromatography (dichloromethane/methanol=30/1), to obtain a crude product of 4-pyridin-3-yl-piperazine-1-carboxylic acid tert-butyl ester as a yellow liquid (510 mg).
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
389 mg
Type
reactant
Reaction Step One
Quantity
469 mg
Type
reactant
Reaction Step One
Quantity
43.4 mg
Type
catalyst
Reaction Step One
Quantity
54.9 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
C1(C)C=CC=CC=1.Br[C:9]1[CH:10]=[N:11][CH:12]=[CH:13][CH:14]=1.[C:15]([O:19][C:20]([N:22]1[CH2:27][CH2:26][NH:25][CH2:24][CH2:23]1)=[O:21])([CH3:18])([CH3:17])[CH3:16].CC(C)([O-])C.[K+]>C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].CC1(C)C2C(=C(P(C3C=CC=CC=3)C3C=CC=CC=3)C=CC=2)OC2C(P(C3C=CC=CC=3)C3C=CC=CC=3)=CC=CC1=2.O>[C:15]([O:19][C:20]([N:22]1[CH2:27][CH2:26][N:25]([C:9]2[CH:10]=[N:11][CH:12]=[CH:13][CH:14]=2)[CH2:24][CH2:23]1)=[O:21])([CH3:18])([CH3:16])[CH3:17] |f:3.4,5.6.7.8.9|

Inputs

Step One
Name
Quantity
6 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
300 mg
Type
reactant
Smiles
BrC=1C=NC=CC1
Name
Quantity
389 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCNCC1
Name
Quantity
469 mg
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
43.4 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
Name
Quantity
54.9 mg
Type
catalyst
Smiles
CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)P(C6=CC=CC=C6)C7=CC=CC=C7)C
Step Two
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
stirred at 80° C. for 17 hours under a nitrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After the reaction mixture was cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
followed by extraction twice with dichloromethane (20 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
followed by concentration under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography (dichloromethane/methanol=30/1)

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
product
Smiles
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CCN(CC1)C=1C=NC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 510 mg
YIELD: CALCULATEDPERCENTYIELD 102.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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